Thiencarbazone

Description

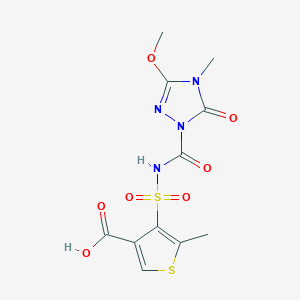

Structure

3D Structure

Properties

IUPAC Name |

4-[(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O7S2/c1-5-7(6(4-23-5)8(16)17)24(20,21)13-9(18)15-11(19)14(2)10(12-15)22-3/h4H,1-3H3,(H,13,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDAZAQRGCSFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CS1)C(=O)O)S(=O)(=O)NC(=O)N2C(=O)N(C(=N2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239495 | |

| Record name | 4-((4,5-Dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonylsulfamoyl)-5-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936331-72-5 | |

| Record name | Thiencarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936331725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((4,5-Dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonylsulfamoyl)-5-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIENCARBAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAW004A9ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thiencarbazone-Methyl: A Technical Deep Dive into its Mode of Action as an Acetolactate Synthase (ALS) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiencarbazone-methyl is a selective herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class.[1][2] It is utilized for the control of a broad spectrum of grass and broadleaf weeds in various crops, including corn and wheat.[1][3] The herbicidal activity of thiencarbazone-methyl stems from its potent and specific inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][4] This enzyme plays a critical role in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[5] By disrupting this vital metabolic pathway, thiencarbazone-methyl effectively halts plant development, leading to weed death. This in-depth guide provides a technical overview of the mode of action of thiencarbazone-methyl, including its biochemical interactions, kinetic parameters, and the experimental protocols used for its characterization.

Mechanism of Action: Inhibition of Acetolactate Synthase

The primary mode of action of thiencarbazone-methyl is the inhibition of the ALS enzyme (EC 2.2.1.6).[4] This enzyme catalyzes the initial step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[5] Specifically, ALS facilitates the condensation of two molecules of pyruvate to form α-acetolactate or the condensation of one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate. The inhibition of ALS by thiencarbazone-methyl leads to a deficiency in these essential amino acids, which in turn arrests protein synthesis and cell division, ultimately resulting in plant death.[1]

Structural studies have provided detailed insights into the interaction between thiencarbazone-methyl and the ALS enzyme. Crystallographic analysis of thiencarbazone-methyl in complex with Arabidopsis thaliana ALS reveals that the inhibitor binds to a specific site on the enzyme, effectively blocking the substrate access channel.

Quantitative Data: Inhibition Kinetics

The inhibitory potency of thiencarbazone-methyl against the ALS enzyme has been quantified through various studies. While specific IC50 and Ki values can vary depending on the plant species and experimental conditions, research has consistently demonstrated its high efficacy. The inhibition by thiencarbazone-methyl is not a simple competitive mechanism but is described as "accumulative inhibition," indicating a more complex interaction with the enzyme over time.

| Parameter | Value | Species/Conditions | Reference |

| IC50 | Data not explicitly found in the provided search results | ||

| Ki | Data not explicitly found in the provided search results | ||

| Inhibition Type | Accumulative Inhibition | Arabidopsis thaliana ALS |

Note: While the PNAS study by Lonhienne et al. (2017) provides a detailed kinetic analysis, specific numerical IC50 and Ki values for thiencarbazone-methyl were not explicitly stated in the abstract or readily available sections. A thorough review of the full paper and its supplementary data is recommended for these specific values.

Experimental Protocols

The characterization of thiencarbazone-methyl as an ALS inhibitor involves several key experimental procedures. Below are detailed methodologies for the extraction and assay of ALS activity.

Acetolactate Synthase (ALS) Extraction from Plant Tissue

This protocol is a generalized method for the extraction of ALS from plant tissues, which can be adapted for various species.

Materials:

-

Fresh, young plant tissue (e.g., leaves)

-

Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM EDTA, 10% (v/v) glycerol, 10 mM MgCl2, 1 mM pyruvate, 10 µM FAD, 1 mM dithiothreitol (DTT), and 1% (w/v) polyvinylpolypyrrolidone (PVPP).

-

Mortar and pestle

-

Cheesecloth

-

Centrifuge and centrifuge tubes

Procedure:

-

Harvest fresh, young plant tissue and immediately place it on ice.

-

Grind the tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

-

Add the cold extraction buffer to the powdered tissue (e.g., 5 mL of buffer per gram of tissue).

-

Continue grinding until a homogenous slurry is formed.

-

Filter the homogenate through four layers of cheesecloth into a pre-chilled centrifuge tube.

-

Centrifuge the filtrate at 20,000 x g for 30 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude ALS enzyme extract. This extract can be used directly for activity assays or further purified.

In Vitro ALS Inhibition Assay (Spectrophotometric Method)

This assay measures the activity of the ALS enzyme by quantifying the formation of its product, acetolactate. The acetolactate is then converted to acetoin, which can be detected colorimetrically.

Materials:

-

ALS enzyme extract

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 20 mM MgCl2, 2 mM thiamine pyrophosphate (TPP), and 20 µM FAD.

-

Substrate Solution: 200 mM sodium pyruvate in assay buffer.

-

Thiencarbazone-methyl solutions of varying concentrations.

-

Stopping Solution: 6 N H2SO4.

-

Color Reagent A: 0.5% (w/v) creatine.

-

Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the ALS enzyme extract in a microcentrifuge tube.

-

Add different concentrations of thiencarbazone-methyl to the reaction mixtures to assess its inhibitory effect. Include a control with no inhibitor.

-

Pre-incubate the mixtures at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the pyruvate substrate solution.

-

Incubate the reaction at 37°C for 60 minutes.

-

Stop the reaction by adding the stopping solution (e.g., 50 µL of 6 N H2SO4). This also initiates the decarboxylation of acetolactate to acetoin.

-

Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

-

Add Color Reagent A followed by Color Reagent B to the reaction tubes and mix well.

-

Incubate at room temperature for 15 minutes to allow for color development.

-

Measure the absorbance of the solution at 530 nm using a spectrophotometer.

-

The percentage of inhibition is calculated by comparing the absorbance of the samples with the inhibitor to the control without the inhibitor. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway of Thiencarbazone-Methyl Action

References

- 1. Assay of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics and mechanism of acetohydroxy acid synthase isozyme III from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Acetohydroxyacid synthase and its role in the biosynthetic pathway for branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of Thiencarbazone-methyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiencarbazone-methyl, a potent herbicide belonging to the sulfonylamino-carbonyl-triazolinone class, is a vital tool in modern agriculture for the selective control of grass and broadleaf weeds. This technical guide provides a comprehensive overview of its chemical synthesis pathways, focusing on the core methodologies, experimental protocols, and quantitative data. Detailed reaction schemes, structured data tables, and process visualizations are presented to offer a thorough understanding of the synthesis of this complex molecule and its key intermediates.

Introduction

Thiencarbazone-methyl functions as an acetolactate synthase (ALS) inhibitor, effectively halting the biosynthesis of essential amino acids in susceptible plants, which leads to cessation of growth and eventual death of the weed. Its commercial synthesis is primarily achieved through the coupling of a substituted thiophene carboxylic acid methyl ester with a triazolone-based sulfonamide.[1] This guide will delve into the prevalent synthetic strategies, including a recently developed one-pot synthesis method that offers high yield and purity.

Overview of the Main Synthetic Pathway

The principal pathway for the synthesis of Thiencarbazone-methyl involves the reaction between two key intermediates:

-

Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate (I)

-

5-Methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (II)

The coupling of these two molecules forms the final Thiencarbazone-methyl product. An improved and efficient one-pot synthesis method has been developed, which proceeds through the in-situ formation of a sulfonyl isocyanate intermediate.[2][3]

Overall Synthesis Reaction:

Figure 1: Overall synthetic scheme for Thiencarbazone-methyl.

Synthesis of Key Intermediates

Synthesis of Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate (I)

This crucial thiophene intermediate is synthesized from methyl 5-methylthiophene-3-carboxylate through chlorosulfonation.

Reaction Scheme:

Figure 2: Synthesis of the thiophene intermediate.

Experimental Protocol:

-

Starting Material: Methyl 5-methylthiophene-3-carboxylate

-

Reagent: Chlorosulfonic acid

-

Procedure: The synthesis involves the direct chlorosulfonation of the thiophene derivative.[4] While specific industrial protocols are proprietary, a general laboratory-scale procedure would involve the careful addition of methyl 5-methylthiophene-3-carboxylate to an excess of chlorosulfonic acid at a controlled temperature, followed by quenching with ice and extraction of the product.

Quantitative Data:

| Parameter | Value | Reference |

| Molecular Formula | C₇H₇ClO₄S₂ | [5] |

| Molecular Weight | 254.71 g/mol | [5] |

| Purity | >95% | [6] |

| Melting Point | 50-52 °C | [7] |

Synthesis of 5-Methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (II)

The synthesis of this triazolone intermediate is a critical step. One patented method involves the reaction of hydrazino-formic acid phenyl ester with O,N,N-trimethyliminocarbonate.[8]

Reaction Scheme:

Figure 3: Synthesis of the triazolone intermediate.

Experimental Protocol:

-

Starting Materials: Hydrazino-formic acid phenyl ester, O,N,N-trimethyliminocarbonate.

-

Procedure: The two starting materials are reacted in approximately equimolar amounts to yield the desired triazolone product.[8] The reaction likely proceeds through a cyclization mechanism.

Quantitative Data:

| Parameter | Value | Reference |

| Molecular Formula | C₄H₇N₃O₂ | [9] |

| Molecular Weight | 129.12 g/mol | [9] |

| Density | 1.42 g/cm³ | [10] |

| Refractive Index | 1.586 | [10] |

Final Synthesis of Thiencarbazone-methyl: One-Pot Method

This improved method provides high yields and purity by reacting the two key intermediates in the presence of a metal cyanate and an N-alkylimidazole base without the need to isolate the sulfonyl isocyanate intermediate.[2][3]

Experimental Workflow:

Figure 4: Experimental workflow for the one-pot synthesis.

Experimental Protocol:

-

Reactants:

-

Solvent: Acetonitrile (e.g., 200 ml)[2]

-

Procedure:

-

The reactants are combined in acetonitrile and heated to approximately 70°C with stirring for about 12 hours.[2]

-

After cooling to room temperature, the reaction is worked up by adding sodium bicarbonate and water.[2]

-

The resulting precipitate is filtered, washed sequentially with dilute hydrochloric acid and water, and then dried to yield the final product.[2]

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 75.6% - 84.4% | [2][11] |

| Purity | >98% | [2][11] |

| Melting Point | 201 °C | [11] |

Spectroscopic Data of Thiencarbazone-methyl

| Spectroscopy | Data | Reference |

| ¹H NMR (DMSO-d₆) | δ (ppm): 2.72 (s), 3.62 (s), 3.79 (s), 8.01 (s), 12.01 (s) (for a related sulfamoyl carboxylate intermediate) | [2] |

| Mass Spec. (MS/MS) | Precursor: 391.0377; Major Fragments: 358.8, 219, 130.1 | [12] |

| IR | Characteristic peaks for C=O, S=O, and C-O functional groups are expected. | - |

Conclusion

The synthesis of Thiencarbazone-methyl is a multi-step process that relies on the efficient coupling of two key heterocyclic intermediates. The development of a one-pot synthesis method has significantly improved the overall efficiency and yield of the final product. This guide provides a foundational understanding of the synthetic pathways and experimental considerations for researchers and professionals in the field of agrochemical development. Further research into optimizing reaction conditions and developing more sustainable synthetic routes will continue to be an area of interest.

References

- 1. Thiencarbazone-methyl (Ref: BYH 18636 ) [sitem.herts.ac.uk]

- 2. US20200048234A1 - Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate - Google Patents [patents.google.com]

- 3. EP3585785B1 - Process for the preparation of methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate - Google Patents [patents.google.com]

- 4. Buy Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate | 317815-94-4 [smolecule.com]

- 5. Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate|lookchem [lookchem.com]

- 6. rsc.org [rsc.org]

- 7. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | 126910-68-7 [sigmaaldrich.com]

- 8. CA2302058C - A process for preparing 5-methoxy-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one - Google Patents [patents.google.com]

- 9. 2,4-Dihydro-5-methoxy-4-methyl-3H-1,2,4-triazol-3-one | C4H7N3O2 | CID 10877145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. WO2018153767A1 - Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl)sulphamoyl]-5-methylthiophene-3-carboxylate - Google Patents [patents.google.com]

- 12. Thiencarbazone-methyl | C12H14N4O7S2 | CID 11205153 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thiencarbazone-methyl: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiencarbazone-methyl is a selective, systemic herbicide belonging to the sulfonylaminocarbonyltriazolinone (SACT) chemical class.[1][2] It is effective for the pre- and post-emergence control of a broad spectrum of grass and broadleaf weeds in corn and other cereal crops.[1][2] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants.[1][2][3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and available experimental methodologies for the synthesis and analysis of Thiencarbazone-methyl.

Chemical Structure and Identification

Thiencarbazone-methyl is characterized by a substituted thiophene ring linked to a triazolinone heterocycle through a sulfonylurea bridge.

Caption: Chemical Structure of Thiencarbazone-methyl.

| Identifier | Value |

| IUPAC Name | methyl 4-[(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate |

| CAS Number | 317815-83-1 |

| Molecular Formula | C₁₂H₁₄N₄O₇S₂ |

| Molecular Weight | 390.39 g/mol |

| InChI Key | XSKZXGDFSCCXQX-UHFFFAOYSA-N |

| SMILES | COC(=O)c1csc(C)c1S(=O)(=O)NC(=O)n1nc(OC)n(C)c1=O |

| Synonyms | BYH 18636, Velocity, Capreno, Adengo |

Physicochemical Properties

A summary of the key physical and chemical properties of Thiencarbazone-methyl is presented below.

| Property | Value | Reference |

| Physical State | White crystalline powder | [5] |

| Melting Point | 205 °C | [6] |

| Boiling Point | Decomposes before boiling | [6] |

| Vapor Pressure | 8.8 x 10⁻¹¹ mPa (at 20 °C) | [6] |

| Water Solubility | 72 mg/L (unbuffered, 20 °C) | [7][8] |

| 172 mg/L (pH 4, 20 °C) | [7][8] | |

| 436 mg/L (pH 7, 20 °C) | [7][8] | |

| 417 mg/L (pH 9, 20 °C) | [7][8] | |

| pKa | 3.0 (at 20 °C) | [8] |

| Solubility in Organic Solvents (g/L at 20 °C) | ||

| Dimethylsulfoxide | 29.15 | [8] |

| Acetone | 9.54 | [8] |

| Ethyl acetate | 2.19 | [8] |

| Toluene | 0.91 | [8] |

| Ethanol | 0.23 | [8] |

Mechanism of Action

Thiencarbazone-methyl is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3][4] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.[3][4][9] By inhibiting ALS, Thiencarbazone-methyl disrupts protein synthesis and cell division in susceptible plants, leading to cessation of growth and eventual death.[3] It is absorbed by both the roots and foliage and is translocated systemically throughout the plant.[3]

Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by Thiencarbazone-methyl.

Experimental Protocols

Synthesis of Thiencarbazone-methyl

A general method for the synthesis of Thiencarbazone-methyl involves the reaction of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride with 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one in the presence of a base.[8][10] A one-pot synthesis has been described in patent literature.[8][10]

Reactants:

-

4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride

-

5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

-

Sodium cyanate (NaOCN)

-

N-methylimidazole (as a catalyst/base)

-

Acetonitrile (as a solvent)

General Procedure (based on patent literature):

-

4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride, sodium cyanate, N-methylimidazole, and 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one are combined in acetonitrile.[8][10]

-

The reaction mixture is heated to approximately 70°C and stirred for several hours (e.g., 12-18 hours).[8][10]

-

After cooling, the mixture is worked up, which may include filtration, washing with acidic and aqueous solutions, and drying to isolate the Thiencarbazone-methyl product.[8][10]

Note: This is a generalized procedure and requires optimization for laboratory-scale synthesis. For detailed stoichiometry and work-up procedures, consulting the primary patent literature (e.g., US20200048234A1) is recommended.[10]

Analytical Determination

A common method for the quantitative analysis of Thiencarbazone-methyl and its metabolites in environmental matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][11]

Sample Preparation (General Workflow for Water Samples):

-

Acidification of the water sample (e.g., with formic acid).[6]

-

Solid-Phase Extraction (SPE) using a suitable cartridge (e.g., HLB) for cleanup and concentration.[6]

-

Elution from the SPE cartridge and preparation for LC-MS/MS analysis.

Sample Preparation (General Workflow for Soil/Sediment Samples):

-

Extraction with an acidified organic solvent (e.g., acetonitrile).[6]

-

Cleanup of the extract using a sorbent such as Primary Secondary Amine (PSA).[6]

-

Filtration and preparation for LC-MS/MS analysis.

LC-MS/MS Conditions (Illustrative):

-

Column: A C18 reversed-phase column is typically used (e.g., Agilent Poroshell 120EC-C18, 2.1 mm × 75 mm, 2.7 µm).[6]

-

Mobile Phase: A gradient elution with acetonitrile and water (often containing a modifier like formic or acetic acid) is employed.[6][12]

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.[6]

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the parent compound and its metabolites.[6]

Caption: A conceptual workflow for the analytical determination of Thiencarbazone-methyl.

Biological Evaluation: In Vivo Acetolactate Synthase (ALS) Inhibition Assay

This assay can be used to determine the inhibitory effect of Thiencarbazone-methyl on ALS activity within a whole plant system.

Principle: The assay involves the application of 1,1-cyclopropanedicarboxylic acid (CPCA) to inhibit ketol-acid reductoisomerase, the enzyme that follows ALS in the branched-chain amino acid biosynthesis pathway.[7] This leads to the accumulation of acetolactate, the product of the ALS-catalyzed reaction. The amount of accumulated acetolactate is then quantified as a measure of ALS activity. By comparing acetolactate accumulation in Thiencarbazone-methyl-treated and untreated plants, the degree of ALS inhibition can be determined.[7]

General Protocol Outline:

-

Grow susceptible plant species under controlled conditions.

-

Treat a set of plants with a range of concentrations of Thiencarbazone-methyl.

-

At a specific time after herbicide treatment, apply CPCA to all plants (including controls) to inhibit ketol-acid reductoisomerase.[7]

-

After a defined incubation period, harvest leaf tissue.

-

Extract acetolactate from the plant tissue.

-

Convert acetolactate to acetoin under acidic conditions and heating.

-

Quantify acetoin colorimetrically after reaction with creatine and α-naphthol.

-

Calculate the inhibition of ALS activity based on the reduction in acetolactate accumulation in treated plants compared to controls.

Note: This is a generalized protocol. Specific parameters such as plant species, growth conditions, herbicide and CPCA concentrations, and incubation times need to be optimized for specific experimental goals.

Conclusion

Thiencarbazone-methyl is a well-characterized herbicide with a defined mechanism of action. This guide provides essential technical information on its chemical structure, properties, and analytical and synthetic methodologies. The provided data and procedural outlines serve as a valuable resource for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development. Further detailed experimental protocols may require access to proprietary industry data or further methods development.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Thiencarbazone-methyl (TCM) and Cyprosulfamide (CSA) – a new herbicide and a new safener for use in corn [openagrar.de]

- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 4. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 5. Thiencarbazone-methyl (Ref: BYH 18636 ) [sitem.herts.ac.uk]

- 6. Determination of Thiencarbazone-methyl and Its Metabolites in Different Environmental Matrixes by Liquid Chromatographyï¼ Tandem Mass Spectrometry [fxcsxb.com]

- 7. An in vivo Acetolactate Synthase Assay | Weed Technology | Cambridge Core [cambridge.org]

- 8. patents.justia.com [patents.justia.com]

- 9. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20200048234A1 - Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate - Google Patents [patents.google.com]

- 11. epa.gov [epa.gov]

- 12. HPLC-MS/MS Method for the Measurement of Insecticide Degradates in Baby Food - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Thiencarbazone-methyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiencarbazone-methyl is a sulfonylurea herbicide used for the control of grass and broadleaf weeds.[1] A thorough understanding of its chemical and physical properties, as well as its metabolic fate, is crucial for its effective and safe use. Spectroscopic techniques are indispensable tools for the structural elucidation, quantification, and analysis of thiencarbazone-methyl and its metabolites in various matrices. This guide provides a comprehensive overview of the spectroscopic analysis of thiencarbazone-methyl, including detailed experimental protocols and data interpretation.

Chemical Properties of Thiencarbazone-methyl

| Property | Value |

| Chemical Name | methyl 4-[(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate[1] |

| Molecular Formula | C₁₂H₁₄N₄O₇S₂[2] |

| Molecular Weight | 390.39 g/mol [2] |

| CAS Number | 317815-83-1[2] |

| Appearance | White crystalline powder[3] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for the identification and quantification of thiencarbazone-methyl. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed method.[4]

Experimental Protocol: LC-MS/MS Analysis

Instrumentation:

-

A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

-

Water Samples: Acidify the water sample with formic acid and perform solid-phase extraction (SPE) using an HLB cartridge.[4]

-

Soil and Sediment Samples: Extract the sample with acidified acetonitrile and clean up the extract using a primary secondary amine (PSA) cartridge.[4]

Chromatographic Conditions:

-

Column: Agilent Poroshell 120EC-C18 (2.1 mm × 75 mm, 2.7 μm) or equivalent.[4]

-

Mobile Phase: Gradient elution with acetonitrile and water.[4]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for thiencarbazone-methyl and its primary metabolites.[4]

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).[4]

-

Precursor Ion ([M-H]⁻): m/z 389

-

Product Ions: Monitor for characteristic fragment ions.

Data Presentation: Mass Spectrometric Data

| Parameter | Value | Reference |

| Precursor Ion ([M+H]⁺) | 391.0377 | PubChem |

| Top Fragment Ion | 358.8 | PubChem |

| Second Highest Fragment Ion | 130.1 | PubChem |

| Third Highest Fragment Ion | 219 | PubChem |

Note: The data from PubChem is for the protonated molecule ([M+H]⁺) in positive ion mode, while the referenced analytical method uses negative ion mode.

Fragmentation Pathway

Caption: Proposed ESI-MS/MS fragmentation of Thiencarbazone-methyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: General Procedure for ¹H and ¹³C NMR

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve an accurately weighed amount of thiencarbazone-methyl analytical standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra according to standard instrument protocols.

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

Infrared (IR) Spectroscopy

Experimental Protocol: General Procedure for FT-IR Analysis

Instrumentation:

-

A Fourier-transform infrared spectrophotometer.

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

ATR Method: Place a small amount of the sample directly on the attenuated total reflectance (ATR) crystal.

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Data Presentation: Expected Characteristic IR Absorptions

Based on the structure of thiencarbazone-methyl, the following characteristic IR absorption bands can be expected.

| Wavenumber Range (cm⁻¹) | Functional Group |

| ~3300-3100 | N-H stretch (sulfonamide) |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1720-1700 | C=O stretch (ester) |

| ~1680-1650 | C=O stretch (triazolinone) |

| ~1350-1300 & ~1160-1140 | S=O stretch (sulfonamide) |

| ~1250-1000 | C-O stretch |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for studying the degradation of thiencarbazone-methyl.

Experimental Protocol: Determination of λmax

Instrumentation:

-

A double-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of thiencarbazone-methyl in a suitable UV-grade solvent (e.g., methanol or acetonitrile).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurement (typically between 0.1 and 1 AU).

Data Acquisition:

-

Scan the sample solution over a wavelength range of approximately 200-400 nm.

-

The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Metabolic Pathway of Thiencarbazone-methyl

Thiencarbazone-methyl undergoes several transformation processes in the environment. The major metabolites are formed through the cleavage of the sulfonylurea bridge and hydrolysis of the ester group.[5]

Caption: Simplified metabolic pathway of Thiencarbazone-methyl.

Experimental Workflow Diagram

Caption: General experimental workflow for spectroscopic analysis.

References

- 1. Thiencarbazone-methyl | C12H14N4O7S2 | CID 11205153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 甲基噻烯卡巴腙 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. 13Carbon NMR [chem.ch.huji.ac.il]

- 4. Determination of Thiencarbazone-methyl and Its Metabolites in Different Environmental Matrixes by Liquid Chromatographyï¼ Tandem Mass Spectrometry [fxcsxb.com]

- 5. Thiencarbazone-methyl (Ref: BYH 18636 ) [sitem.herts.ac.uk]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Thiencarbazone-Methyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiencarbazone-methyl is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class. It is utilized for the pre- and post-emergence control of a wide range of grass and broadleaf weeds in various crops. Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the synthesis of branched-chain amino acids in susceptible plants[1]. Understanding the environmental fate and degradation of this herbicide is crucial for assessing its potential ecological impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the degradation pathways of thiencarbazone-methyl in soil and aquatic systems, details the experimental protocols for its study, and presents key quantitative data on its environmental persistence and mobility.

Degradation Pathways of Thiencarbazone-Methyl

The environmental degradation of thiencarbazone-methyl proceeds through several key pathways, primarily driven by microbial activity in soil and water, as well as abiotic processes like hydrolysis. Photolysis on soil and in water is not considered a major degradation route[2][3]. The degradation involves the transformation of the parent molecule into several metabolites, some of which are further broken down.

Two primary degradation pathways have been postulated[2]:

-

Pathway 1: Hydrolysis of the Urea and Methyl Ester Groups: This pathway is initiated by the cleavage of the sulfonylurea bridge and hydrolysis of the methyl ester. The initial hydrolysis of the urea group leads to the formation of a thiophene-sulphonamide moiety. Subsequent hydrolysis of the methyl ester group results in the formation of a sulphonamide-carboxylic acid, which can then undergo cyclization to form thienosaccharine[2].

-

Pathway 2: Formation of the MMT Derivative: A second pathway involves the hydrolysis of thiencarbazone-methyl to form the 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (MMT) derivative. This metabolite can be further degraded to methyl carbamate[2].

The major metabolites identified in environmental fate studies include[3][4][5][6]:

-

BYH 18636-carboxylic acid (Thiencarbazone): Formed by the hydrolysis of the methyl ester group.

-

BYH 18636-sulfonamide: Formed by the cleavage of the sulfonylurea bridge.

-

BYH 18636-sulfonamide-carboxylic acid: Formed by both hydrolysis of the methyl ester and cleavage of the sulfonylurea bridge.

-

Thienosaccharine: A cyclization product of the sulfonamide-carboxylic acid.

-

MMT (5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one): Formed by cleavage of the sulfonylurea bridge.

The following diagrams illustrate the postulated degradation pathways of thiencarbazone-methyl.

Quantitative Data on Environmental Fate

The persistence and mobility of thiencarbazone-methyl in the environment are characterized by its degradation half-life (DT50) and soil sorption coefficients (Kd and Koc). These parameters are influenced by environmental conditions such as soil type, pH, temperature, and microbial activity.

| Parameter | Value | Conditions | Reference |

| Aerobic Soil Metabolism DT50 | 3.2 - 55 days | Laboratory studies | [2][7] |

| 9 - 50 days | Laboratory, 23°C, 85% field capacity | [8] | |

| 16 - 23.9 days | Laboratory studies | [9][10] | |

| Anaerobic Soil Metabolism DT50 | 108 days | Laboratory studies | [7] |

| Aerobic Aquatic Metabolism DT50 | 18 - 28 days | Laboratory studies | [7] |

| Hydrolysis DT50 | Stable at pH 5 and 7 | 25°C | [2] |

| Slowly degrades at pH 9 | 25°C | [2] | |

| 18 - 22 days | Laboratory studies | [9][10] | |

| Aqueous Photolysis DT50 | Stable | Environmentally relevant conditions | [2][3] |

| Soil Photolysis DT50 | Stable | Environmentally relevant conditions | [2][3] |

| Soil Sorption Koc | 59.9 - 236 mL/g | Various soil types | [2][7] |

Experimental Protocols

The environmental fate of thiencarbazone-methyl is typically investigated following standardized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across studies.

Aerobic and Anaerobic Soil Metabolism (Following OECD Guideline 307)

This study aims to determine the rate and pathway of degradation of thiencarbazone-methyl in soil under both aerobic and anaerobic conditions.

-

Test System: Multiple soil types with varying physicochemical properties (e.g., pH, organic carbon content, texture) are used. For anaerobic conditions, the soil is flooded.

-

Test Substance: 14C-labeled thiencarbazone-methyl is typically used to trace the parent compound and its degradation products.

-

Incubation: Soil samples are treated with the test substance and incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity) for up to 120 days[11][12][13].

-

Sampling and Analysis: At various time intervals, soil samples are extracted with appropriate solvents. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites[3][6]. Volatile products, such as 14CO2, are trapped to assess mineralization.

-

Data Analysis: The degradation kinetics are determined by plotting the concentration of thiencarbazone-methyl and its major metabolites over time, and the DT50 values are calculated.

Hydrolysis as a Function of pH (Following OECD Guideline 111)

This study evaluates the abiotic degradation of thiencarbazone-methyl in water at different pH levels.

-

Test System: Sterile aqueous buffer solutions at environmentally relevant pH values (typically pH 4, 7, and 9) are used[1][5][14][15].

-

Test Substance: A known concentration of thiencarbazone-methyl is added to the buffer solutions.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies)[1][5][14][15].

-

Sampling and Analysis: Aliquots are taken at various time points and analyzed by HPLC or LC-MS/MS to determine the concentration of the parent compound[3].

-

Data Analysis: The rate of hydrolysis is determined, and the DT50 is calculated for each pH.

Adsorption/Desorption in Soil (Following OECD Guideline 106)

This study assesses the mobility of thiencarbazone-methyl in soil by measuring its tendency to adsorb to soil particles.

-

Test System: A batch equilibrium method is used with several soil types of varying organic matter content, clay content, and pH[16][17][18][19][20].

-

Procedure: A solution of known concentration of 14C-labeled thiencarbazone-methyl is equilibrated with a soil sample. After equilibration, the soil and aqueous phases are separated by centrifugation, and the radioactivity in the aqueous phase is measured.

-

Data Analysis: The amount of thiencarbazone-methyl adsorbed to the soil is calculated by the difference between the initial and final concentrations in the aqueous phase. The soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) are then determined.

Analytical Methodologies

The accurate quantification of thiencarbazone-methyl and its metabolites in environmental matrices is essential for fate and degradation studies. The most common and sensitive analytical technique employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation:

-

LC-MS/MS Analysis:

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water[3].

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the target analytes[3].

-

Conclusion

Thiencarbazone-methyl is not expected to persist in aerobic soil and aquatic environments, with aerobic metabolism being a primary route of degradation. It is stable to photolysis and hydrolyzes slowly under environmentally relevant pH conditions. The herbicide is considered to be mobile to moderately mobile in soil, with its sorption correlating with organic matter content. The degradation of thiencarbazone-methyl results in the formation of several metabolites through hydrolysis and cleavage of the parent molecule. The use of standardized experimental protocols and sensitive analytical methods like LC-MS/MS is crucial for accurately characterizing its environmental fate and ensuring a comprehensive ecological risk assessment.

References

- 1. oecd.org [oecd.org]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Determination of Thiencarbazone-methyl and Its Metabolites in Different Environmental Matrixes by Liquid Chromatographyï¼ Tandem Mass Spectrometry [fxcsxb.com]

- 4. Thiencarbazone-methyl | C12H14N4O7S2 | CID 11205153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 7. Thiencarbazone-methyl (Ref: BYH 18636 ) [vuh-la-sitem03.herts.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. biotecnologiebt.it [biotecnologiebt.it]

- 10. researchgate.net [researchgate.net]

- 11. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. oecd.org [oecd.org]

- 14. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 15. oecd.org [oecd.org]

- 16. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 17. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 18. OECD 106 - Phytosafe [phytosafe.com]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

A Technical Guide to the Soil Sorption and Desorption Mechanisms of Thiencarbazone-methyl

Executive Summary: Thiencarbazone-methyl is a selective, post-emergence herbicide from the sulfonylurea family, utilized for the control of grass and broadleaf weeds in crops like corn and wheat.[1][2] Its environmental fate, efficacy, and potential for off-site transport are critically governed by its interaction with soil particles, primarily through sorption and desorption processes. This technical guide provides an in-depth analysis of these mechanisms, summarizing key quantitative data, detailing experimental protocols, and illustrating the complex relationships involved. The sorption of thiencarbazone-methyl is predominantly a weak, exothermic physisorption process, significantly influenced by soil physicochemical properties.[3] Notably, soil organic carbon content and pH are the primary drivers of its adsorption, with higher organic carbon and lower pH leading to increased sorption and persistence.[4][5] This guide synthesizes current research to provide a comprehensive resource for researchers and environmental scientists.

Core Sorption and Desorption Mechanisms

The retention of thiencarbazone-methyl in soil is a dynamic equilibrium between the herbicide dissolved in the soil solution and that bound to soil colloids. Understanding this balance is fundamental to predicting its behavior in the pedosphere.

-

Primary Mechanism: Research indicates that the sorption of thiencarbazone-methyl is characteristic of a weaker physisorption process.[3] This involves relatively weak intermolecular forces, such as van der Waals forces, between the herbicide molecule and the surface of soil particles.

-

Thermodynamics: The process has been described as an exothermic reaction, which is reflected by negative values for Gibbs free energy.[3] This suggests that sorption is a spontaneous process and that lower temperatures would favor greater adsorption.

-

Adsorption Isotherms: The Freundlich isotherm model is well-suited for describing the adsorption behavior of herbicides like thiencarbazone-methyl in soil.[6][7] This empirical model effectively describes non-ideal and reversible adsorption on heterogeneous surfaces, which is characteristic of complex soil matrices.

-

Desorption and Hysteresis: The release of sorbed thiencarbazone-methyl back into the soil solution is known as desorption. In many cases, the desorption process does not follow the same path as adsorption, a phenomenon known as hysteresis.[7] This indicates that a fraction of the herbicide may become more strongly bound over time or entrapped within soil micropores, making it less readily available for release.

Key Factors Influencing Sorption

The extent of thiencarbazone-methyl sorption is not uniform across different soil types. It is dictated by a combination of the herbicide's chemical properties and, more significantly, the physicochemical characteristics of the soil.[3]

-

Soil Organic Carbon (OC): Organic carbon content is a dominant factor. Multiple studies have shown a strong positive correlation between OC content and the adsorption of thiencarbazone-methyl.[4][5] Soils with higher organic matter provide more binding sites, leading to greater sorption, which in turn reduces the herbicide's bioavailability and slows its dissipation rate.[4]

-

Soil pH: Soil pH plays a critical role. Enhanced thiencarbazone-methyl adsorption is observed in soils with lower pH.[4][5] As an acid-labile sulfonylurea, the chemical speciation of thiencarbazone-methyl is pH-dependent. At lower pH values, the molecule is less likely to be anionic, reducing its repulsion from negatively charged soil colloids and favoring adsorption.

-

Clay Content and Cation Exchange Capacity (CEC): Clay minerals contribute to sorption due to their large surface area and charged surfaces. A positive correlation between clay content, CEC, and herbicide adsorption is often observed.[6][7] These properties contribute to the overall capacity of the soil to retain the herbicide.

Quantitative Data on Sorption and Dissipation

The interaction of thiencarbazone-methyl with soil is quantified using several coefficients derived from sorption and degradation studies. These values are essential for environmental modeling and risk assessment.

| Parameter | Reported Value Range | Soil Conditions / Notes | Reference |

| Adsorption Coefficient (Kd) | 4.3 – 26.4 µg·mL⁻¹ | Data from ten distinct soils. | [3] |

| Freundlich Coefficient (Kf) | 0.4 – 9.3 | Typical range found in literature for unamended soils. | [3] |

| Soil Half-Life (DT50) | 16 – 23.9 days | Laboratory degradation experiments. | [3] |

| Soil Half-Life (DT50) | 9 – 50 days | Laboratory dissipation study across five soils; negatively correlated with pH and positively with organic carbon. | [4] |

| Bioavailability (I50) | 0.56 – 1.71 µg·kg⁻¹ | Concentration for 50% inhibition in oriental mustard bioassay; bioavailability decreases in high OC, low pH soils. | [5] |

Standard Experimental Protocols

Consistent and reproducible methodologies are crucial for studying the soil behavior of herbicides. The batch equilibrium method is the standard for determining sorption and desorption coefficients.

Batch Equilibrium Method for Sorption/Desorption

This protocol is adapted from the OECD Guideline 106 and common practices described in the literature.[3][8]

-

Soil Preparation: Air-dry representative soil samples and sieve them through a 2-mm mesh to ensure homogeneity. Characterize the soil for key properties (pH, OC, texture, CEC).

-

Solution Preparation: Prepare a stock solution of thiencarbazone-methyl in a 0.01 M CaCl₂ solution. The CaCl₂ solution helps to maintain a constant ionic strength and mimics the soil solution. Create a series of dilutions of known concentrations.

-

Sorption Phase:

-

Weigh a specific amount of soil (e.g., 2-5 grams) into centrifuge tubes.

-

Add a defined volume (e.g., 10-20 mL) of a thiencarbazone-methyl solution of known concentration.

-

Shake the tubes in the dark at a constant temperature (e.g., 20-25°C) for a predetermined equilibrium time, typically 24 to 48 hours.[9]

-

-

Separation: Centrifuge the tubes at high speed to separate the solid phase (soil) from the liquid phase (supernatant).

-

Analysis: Carefully remove the supernatant and analyze the concentration of thiencarbazone-methyl using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

-

Calculation (Sorption): The amount of herbicide sorbed to the soil is calculated by subtracting the equilibrium concentration in the solution from the initial concentration.

-

Desorption Phase:

-

To the soil pellet remaining after the sorption phase, add a volume of fresh, herbicide-free 0.01 M CaCl₂ solution equal to the volume of supernatant removed.

-

Resuspend the pellet and shake again under the same conditions as the sorption phase.

-

Centrifuge and analyze the supernatant to determine the amount of thiencarbazone-methyl desorbed from the soil. This step can be repeated to study sequential desorption.

-

Environmental Implications of Sorption Behavior

The degree to which thiencarbazone-methyl is sorbed to soil directly influences its overall environmental behavior and risk profile.

-

Mobility and Leaching: Thiencarbazone-methyl is highly soluble and prone to leaching.[10] In soils with low organic carbon and higher pH, sorption is weaker, increasing the concentration of the herbicide in the soil solution. This makes it more susceptible to transport through the soil profile and raises the potential for groundwater contamination, especially in areas with permeable soils and shallow water tables.[10]

-

Bioavailability and Efficacy: Strong sorption reduces the amount of herbicide in the soil solution, thereby lowering its bioavailability for uptake by target weeds.[4] While this can reduce efficacy, it also reduces the risk to non-target organisms and subsequent rotational crops.

-

Persistence and Degradation: The persistence of thiencarbazone-methyl is extended in soils where it is strongly sorbed.[4] Adsorption can protect the herbicide molecules from microbial and chemical degradation pathways by making them less accessible to soil microorganisms and enzymes. Consequently, half-life values are longer in soils with high organic carbon and low pH.[4][5]

References

- 1. Thiencarbazone-methyl | C12H14N4O7S2 | CID 11205153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solechem.eu [solechem.eu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Adsorption and Desorption of Carbendazim and Thiamethoxam in Five Different Agricultural Soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. datcp.wi.gov [datcp.wi.gov]

Thiencarbazone-methyl hydrolysis and photolysis rates in aquatic systems

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and photolysis of the herbicide thiencarbazone-methyl in aquatic environments. The information presented is curated from regulatory assessments and scientific studies to support research, environmental risk assessment, and drug development activities.

Executive Summary

Thiencarbazone-methyl is an herbicide that can enter aquatic systems through various transport mechanisms. Its persistence in these environments is influenced by abiotic degradation processes, primarily hydrolysis and photolysis. Regulatory evaluations indicate that thiencarbazone-methyl is relatively stable to aqueous photolysis and hydrolyzes slowly under environmentally relevant pH conditions. This guide summarizes the available quantitative data on its degradation rates, details the experimental protocols for assessing its stability, and illustrates its degradation pathways.

Quantitative Degradation Rates

The persistence of thiencarbazone-methyl in aquatic systems is characterized by its half-life (DT50), which is the time required for 50% of the applied substance to degrade. The following tables summarize the reported DT50 values for hydrolysis and photolysis.

Hydrolysis Rates

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is significantly influenced by the pH of the water.

| Parameter | pH | Temperature (°C) | Half-life (DT50) | Reference |

| Hydrolysis | Not Specified | Not Specified | 21 weeks (147 days) | [1] |

| Hydrolysis | Not Specified | Not Specified | 18 - 22 days* | [2] |

| Note: This study was conducted in soil, but provides an indication of abiotic degradation. |

Photolysis Rates

Photolysis is the decomposition of molecules by light. In aquatic environments, this process is driven by sunlight.

| Parameter | Condition | Half-life (DT50) | Reference |

| Aqueous Photolysis | Environmentally relevant | 13 weeks (91 days) | [1] |

| Aqueous Photolysis | Not Specified | 18.7 - 22.6 days* | [2] |

| Note: This study was conducted in soil, but provides an indication of abiotic degradation. |

The data indicates that while thiencarbazone-methyl does degrade through hydrolysis and photolysis, it can be considered moderately persistent in aquatic environments under certain conditions. The variability in reported half-lives highlights the importance of considering specific environmental factors such as pH, temperature, and light intensity when assessing its fate.

Experimental Protocols

The determination of hydrolysis and photolysis rates for pesticides like thiencarbazone-methyl follows standardized guidelines to ensure data quality and comparability. The most commonly used protocols are those developed by the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis Testing: OECD Guideline 111

This guideline details the procedure for determining the rate of hydrolysis of a chemical as a function of pH.

Objective: To determine the abiotic hydrolytic degradation rate of a test substance in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures.

Methodology:

-

Preparation of Solutions: Sterile aqueous buffer solutions are prepared at the desired pH levels. The test substance is added to these solutions at a concentration that is low enough to be environmentally relevant and does not exceed its water solubility.

-

Incubation: The test solutions are incubated in the dark at a constant temperature to prevent photolytic degradation.

-

Sampling: Samples are taken at appropriate time intervals.

-

Analysis: The concentration of the parent substance and any significant degradation products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Evaluation: The degradation rate constant and the half-life (DT50) are calculated from the decline in the concentration of the test substance over time.

Photolysis Testing: OECD Guideline 316

This guideline outlines the methodology for assessing the phototransformation of chemicals in water through direct photolysis.

Objective: To determine the rate of direct photolysis of a chemical in water when exposed to simulated or natural sunlight and to identify major transformation products.

Methodology:

-

Preparation of Solutions: A solution of the test substance is prepared in sterile, buffered, and air-saturated purified water.

-

Light Exposure: The test solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Dark controls are run in parallel to account for any non-photolytic degradation.

-

Sampling: Samples are collected from both the irradiated and dark control solutions at various time points.

-

Analysis: The concentration of the parent compound and its photoproducts are quantified using a suitable analytical technique.

-

Data Evaluation: The rate of photodegradation is determined by the difference in the degradation rate between the irradiated and dark control samples. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be calculated.

Degradation Pathways

The degradation of thiencarbazone-methyl in aquatic systems proceeds through several transformation steps, leading to the formation of various metabolites.

Hydrolysis Degradation Pathway

The hydrolysis of thiencarbazone-methyl involves a multi-step process.[3] One proposed pathway begins with the cleavage of the urea bridge, followed by further transformations.[3] Another pathway involves the initial hydrolysis to an MMT (5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one) derivative.[3]

References

An In-Depth Technical Guide to Thiencarbazone-Methyl Metabolism in Target and Non-Target Plant Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways of thiencarbazone-methyl in both target weed species and non-target crop species. Thiencarbazone-methyl is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone chemical class. Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.[1][2][3] The selectivity of thiencarbazone-methyl between tolerant crops, such as maize and wheat, and susceptible weeds is primarily attributed to the differential rates of its metabolic detoxification. Tolerant crops rapidly metabolize the herbicide into non-phytotoxic compounds, while susceptible weeds lack this rapid detoxification capability.[4][5] This document details the key metabolic pathways, involved enzyme systems, major metabolites, and the influence of safeners on enhancing crop tolerance. Furthermore, it provides detailed experimental protocols for the extraction and analysis of thiencarbazone-methyl and its metabolites from plant tissues, supplemented with quantitative data and visual diagrams of the metabolic and signaling pathways.

Introduction

Thiencarbazone-methyl is a crucial herbicide for the control of a wide range of grass and broadleaf weeds in cereal crops.[1][3] It is absorbed through both the roots and leaves of plants and translocates systemically.[1][2] The biochemical target of thiencarbazone-methyl is the acetolactate synthase (ALS) enzyme, a key player in the synthesis of valine, leucine, and isoleucine.[1][2] Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing cessation of growth and plant death in susceptible species.[1]

The basis for the selective use of thiencarbazone-methyl in crops like maize and wheat lies in their ability to rapidly metabolize the herbicide. This metabolic detoxification is significantly slower in target weed species, leading to the accumulation of the active herbicide at its site of action. The primary enzyme families responsible for this detoxification are the Cytochrome P450 monooxygenases (CYPs) and Glutathione S-transferases (GSTs).[4][6] Additionally, herbicide safeners, such as cyprosulfamide, are often co-applied with thiencarbazone-methyl, particularly in maize, to further enhance the crop's metabolic capacity and thus its tolerance to the herbicide.[2][7]

Metabolic Pathways and Key Enzymes

The metabolism of thiencarbazone-methyl in plants proceeds through a series of detoxification reactions, primarily categorized as Phase I and Phase II metabolism.

Phase I Metabolism: This phase involves the initial modification of the thiencarbazone-methyl molecule, typically through oxidation, reduction, or hydrolysis, to create a more reactive and water-soluble compound. In the case of thiencarbazone-methyl, this is primarily mediated by Cytochrome P450 monooxygenases (CYPs) . Key reactions include:

-

N-demethylation: The removal of a methyl group from the triazolinone ring.

-

Ester Hydrolysis: The cleavage of the methyl ester group to form the corresponding carboxylic acid.

Phase II Metabolism: Following Phase I, the modified herbicide is conjugated with endogenous molecules, such as glutathione or glucose, to further increase its water solubility and facilitate its sequestration or transport. This phase is predominantly catalyzed by Glutathione S-transferases (GSTs) .

-

Glutathione Conjugation: The attachment of a glutathione molecule to the herbicide or its metabolite.

The rapid and efficient execution of these metabolic steps in tolerant crops prevents the accumulation of the active thiencarbazone-methyl at the ALS enzyme, thereby ensuring crop safety. In contrast, susceptible weeds exhibit a much slower metabolic rate, leading to herbicidal efficacy. For instance, studies have shown that corn can metabolize almost all applied ¹⁴C-thiencarbazone-methyl within 48 hours, whereas susceptible vining weeds show minimal metabolism in the same timeframe.[4][5]

Role of Safeners

Safeners are chemical agents that enhance the tolerance of cereal crops to herbicides without affecting the herbicide's efficacy on target weeds. Cyprosulfamide is a safener commonly used with thiencarbazone-methyl in maize.[2][7] Safeners function by inducing the expression of genes encoding detoxification enzymes, particularly CYPs and GSTs.[1][4][7] This induction leads to an accelerated metabolism of the herbicide in the crop plant. The signaling pathway for safener action is complex and is thought to involve the plant's natural defense and detoxification pathways, potentially including oxylipin signaling.[1][8]

Data Presentation: Quantitative Metabolism of Thiencarbazone-Methyl

The following tables summarize the quantitative data on the metabolism of thiencarbazone-methyl in various plant species.

| Plant Species | Time (Hours After Treatment) | Parent Thiencarbazone-Methyl (% of Applied) | Major Metabolites (% of Applied) | Reference |

| Maize (Zea mays) | 48 | < 5% | > 95% (as various metabolites) | [4][5] |

| Hedge Bindweed (Calystegia sepium) | 48 | ~91% | < 9% | [4][5] |

| Field Bindweed (Convolvulus arvensis) | 48 | ~50% | < 50% | [4][5] |

| Ivyleaf Morningglory (Ipomoea hederacea) | 48 | ~40% | < 60% | [4][5] |

| Tall Morningglory (Ipomoea purpurea) | 48 | ~83% | < 17% | [4][5] |

| Wild Buckwheat (Polygonum convolvulus) | 48 | ~65% | < 35% | [4][5] |

Table 1: Comparative metabolism of ¹⁴C-thiencarbazone-methyl in maize and various vining weed species 48 hours after foliar application.

| Metabolite | Chemical Name | Found in |

| BYH 18636-carboxylic acid (M01) | 4-[[[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonyl]amino]sulfonyl]-5-methyl-3-thiophenecarboxylic acid | Environmental Matrices, Plants |

| BYH 18636-sulfonamide-carboxylic acid (M03) | 4-(aminosulfonyl)-5-methyl-3-thiophenecarboxylic acid | Environmental Matrices |

| BYH 18636-sulfonamide (M15) | 4-(aminosulfonyl)-5-methyl-thiophene-3-carboxamide | Environmental Matrices |

| BYH 18636-N-desmethyl | Plants | |

| BYH 18636-MMT-glucoside | Plants |

Table 2: Major identified metabolites of thiencarbazone-methyl.

Experimental Protocols

Extraction of Thiencarbazone-Methyl and its Metabolites from Plant Tissue

This protocol is a generalized procedure based on common methods for herbicide residue analysis in plants.

-

Sample Collection and Preparation:

-

Harvest plant tissue (e.g., leaves, stems, roots) at specified time points after herbicide application.

-

Immediately freeze the samples in liquid nitrogen to quench metabolic activity.

-

Store samples at -80°C until extraction.

-

Grind the frozen tissue to a fine powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen.

-

-

Extraction (QuEChERS-based Method):

-

Weigh approximately 2-5 g of the homogenized plant powder into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (ACN).

-

Add an appropriate internal standard solution.

-

Shake vigorously for 1 minute.

-

Add a QuEChERS extraction salt packet (e.g., containing MgSO₄, NaCl, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the supernatant (acetonitrile layer).

-

Transfer it to a d-SPE tube containing a cleanup sorbent mixture (e.g., PSA, C18, and MgSO₄).

-

Vortex for 30 seconds.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.

-

-

Final Sample Preparation:

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis of Thiencarbazone-Methyl and Metabolites

This protocol provides a starting point for developing a specific LC-MS/MS method.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120EC-C18, 2.1 mm × 75 mm, 2.7 µm) is commonly used.[9]

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. An example gradient is provided in the table below.

-

Flow Rate: 0.3-0.5 mL/min

-

Injection Volume: 5-10 µL

-

MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for thiencarbazone-methyl and each metabolite need to be optimized. The ESI source is typically operated in negative ion mode.[9]

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 5 | 95 |

| 10.0 | 5 | 95 |

| 10.1 | 95 | 5 |

| 12.0 | 95 | 5 |

Table 3: Example Gradient Elution Program for LC-MS/MS Analysis.

Mandatory Visualizations

Metabolic Pathway of Thiencarbazone-Methyl

Caption: Simplified metabolic pathway of thiencarbazone-methyl in plants.

Experimental Workflow for Metabolite Analysis

Caption: Workflow for the extraction and analysis of thiencarbazone-methyl metabolites.

Safener-Induced Signaling Pathway

Caption: Generalized signaling pathway of herbicide safener action in plants.

Conclusion

The selective herbicidal activity of thiencarbazone-methyl is fundamentally linked to the differential metabolic capabilities between tolerant crop species and susceptible weeds. Tolerant crops, such as maize and wheat, possess robust detoxification systems involving Cytochrome P450 monooxygenases and Glutathione S-transferases that rapidly metabolize the herbicide into inactive forms. This metabolic defense can be further augmented by the application of safeners like cyprosulfamide, which induce the expression of these key detoxification enzymes. Understanding these metabolic pathways and the factors that influence them is critical for the development of new herbicides and for optimizing the use of existing ones to ensure crop safety and effective weed management. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate mechanisms of herbicide metabolism in plants.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Multifaceted Mechanisms of Cyprosulfamide in Mitigating Mesosulfuron-Methyl Phytotoxicity in Maize Seedlings: GST Activation, Oxidative Stress Alleviation, and Target-Site Competition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safeners coordinately induce the expression of multiple proteins and MRP transcripts involved in herbicide metabolism and detoxification in Triticum tauschii seedling tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and mechanism of cyprosulfamide in alleviating the phytotoxicity of clomazone residue on maize seedling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptome Profiling and Genome-Wide Association Studies Reveal GSTs and Other Defense Genes Involved in Multiple Signaling Pathways Induced by Herbicide Safener in Grain Sorghum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural plant defense genes provide clues to safener protection in grain sorghum | College of Agricultural, Consumer & Environmental Sciences | Illinois [aces.illinois.edu]

- 9. Determination of Thiencarbazone-methyl and Its Metabolites in Different Environmental Matrixes by Liquid Chromatographyï¼ Tandem Mass Spectrometry [fxcsxb.com]

An In-depth Technical Guide to the Uptake and Translocation of Thiencarbazone-methyl in Weeds

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide provides a detailed examination of the absorption, movement, and metabolic fate of thiencarbazone-methyl in various weed species. It synthesizes quantitative data, outlines experimental methodologies, and visually represents key pathways and processes.

Introduction to Thiencarbazone-methyl

Thiencarbazone-methyl is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class.[1][2] It is effective for both pre- and post-emergence control of a broad spectrum of grass and broadleaf weeds, primarily in corn and cereal crops.[1][3][4] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme (EC 2.2.1.6), which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1][3][5] This inhibition halts protein synthesis and cell division, leading to the cessation of plant growth and eventual death.[3] A key feature of thiencarbazone-methyl is its ability to be absorbed by both the roots and leaves of plants, allowing for foliar and soil activity.[3][6][7][8]

Uptake and Translocation Mechanisms

Absorption (Uptake)

Thiencarbazone-methyl is readily absorbed by both the foliage and roots of susceptible weeds.[3][6]

-

Foliar Absorption: When applied post-emergence, the herbicide penetrates the leaf cuticle to enter the plant's vascular system. The efficiency of foliar absorption is species-dependent. Studies using radiolabeled 14C-thiencarbazone-methyl have shown significant variability in absorption rates among different weed species. For instance, 48 hours after a foliar microapplication, absorption was as high as 60% in ivyleaf morningglory but only 9% in hedge bindweed.[1][9][10]

-

Root Absorption: As a soil-applied herbicide, thiencarbazone-methyl is absorbed from the soil solution by the roots.[6][7][8] Its mobility in soil is influenced by factors such as soil type and organic matter content.[11]

Translocation (Movement)

Once absorbed, thiencarbazone-methyl is translocated systemically throughout the plant.[3][9][10] This movement occurs through the plant's two primary transport tissues:

-

Xylem Transport: Following root uptake, the herbicide moves upward from the roots to the shoots and leaves via the xylem, which is the principal water-conducting tissue.[12][13]

-

Phloem Transport: After foliar absorption, the herbicide is transported from the treated leaves (source tissues) to other parts of the plant, including growing points, roots, and other leaves (sink tissues), through the phloem.[12][14] Studies have confirmed the presence of 14C-thiencarbazone-methyl in the phloem of treated plants.[1]

This dual-pathway translocation ensures the herbicide reaches its site of action in the meristematic tissues where cell division is active. Research has shown that 24 hours after application, radiolabeled thiencarbazone-methyl can be detected in all parts of the plant, from the roots to the upper leaves.[9][10][15] The pattern and extent of translocation can be species-specific, which may contribute to differential susceptibility among weed species.[9][10][15]

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data from studies on thiencarbazone-methyl.

Table 1: Foliar Absorption of ¹⁴C-Thiencarbazone-methyl in Vining Weeds

This table presents the percentage of applied ¹⁴C-thiencarbazone-methyl absorbed by the leaves of various weed species 48 hours after treatment.

| Weed Species | Scientific Name | ¹⁴C-TCM Absorption (%)[1][9][10] |

| Ivyleaf Morningglory | Ipomoea hederacea | 60 |

| Field Bindweed | Convolvulus arvensis | 50 |

| Wild Buckwheat | Polygonum convolvulus | 35 |

| Tall Morningglory | Ipomoea purpurea | 17 |

| Hedge Bindweed | Calystegia sepium | 9 |

Table 2: Efficacy and Translocation Relationship

This table correlates the control efficacy of thiencarbazone-methyl with its translocation patterns in different vining weed species.

| Weed Species | Efficacy in Field Trials (% Control) | Translocation Pattern |

| Wild Buckwheat | >90%[9][10][15] | High Translocation[9][10][15] |

| Hedge Bindweed | 65%[9][10][15] | Lower Translocation |

| Field Bindweed | 25%[9][10][15] | Lower Translocation |

| Tall Morningglory | Not Specified | High Translocation[9][10][15] |

Note: The control efficacy is directly linked to the translocation pattern of the herbicide within the weed.[9][10][15]

Metabolism of Thiencarbazone-methyl

The selectivity of thiencarbazone-methyl between tolerant crops like corn and susceptible weeds is largely determined by the rate of its metabolic degradation.

-

In Susceptible Weeds: Vining weed species show almost no metabolism of thiencarbazone-methyl.[9][10][15] The parent compound remains active, leading to the inhibition of the ALS enzyme and subsequent plant death.

-